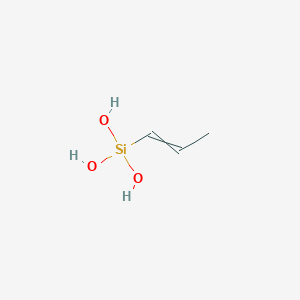

(Prop-1-en-1-yl)silanetriol

Description

(Prop-1-en-1-yl)silanetriol is a silicon-based compound characterized by a silanetriol core (Si(OH)₃) substituted with a prop-1-en-1-yl group (CH₂=CHCH₂-). Silanetriols are organosilicon compounds with three hydroxyl groups attached to a central silicon atom, often utilized as intermediates in materials science, catalysis, and surface modification due to their reactivity and ability to form siloxane networks . However, direct references to (Prop-1-en-1-yl)silanetriol are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds such as fluorinated silanetriols, propylsilanetriol derivatives, and prop-1-en-1-yl-substituted phenolic analogs (e.g., isoeugenol).**

Properties

CAS No. |

113814-25-8 |

|---|---|

Molecular Formula |

C3H8O3Si |

Molecular Weight |

120.18 g/mol |

IUPAC Name |

trihydroxy(prop-1-enyl)silane |

InChI |

InChI=1S/C3H8O3Si/c1-2-3-7(4,5)6/h2-6H,1H3 |

InChI Key |

TWYDSTIDJASHPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C[Si](O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-en-1-yl)silanetriol typically involves the hydrolysis of prop-1-en-1-yltrichlorosilane. The reaction is carried out under controlled conditions to ensure the complete conversion of the trichlorosilane to the desired silanetriol. The general reaction can be represented as follows:

Prop-1-en-1-yltrichlorosilane+3H2O→(Prop-1-en-1-yl)silanetriol+3HCl

Industrial Production Methods

In an industrial setting, the production of (Prop-1-en-1-yl)silanetriol may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-1-yl)silanetriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form silanones.

Reduction: The compound can be reduced to form silanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

Oxidation: Silanones

Reduction: Silanes

Substitution: Alkyl or aryl-substituted silanetriols

Scientific Research Applications

(Prop-1-en-1-yl)silanetriol has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential in developing new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Prop-1-en-1-yl)silanetriol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The prop-1-en-1-yl group can participate in various chemical reactions, further modifying the compound’s properties. The pathways involved in these interactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silanetriol Derivatives

The evidence highlights two silanetriol analogs:

- (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanetriol : A fluorinated silanetriol with strict safety regulations due to its toxicity when combined with organic solvents in spray products. It requires labeling as "Fatal if inhaled" and is restricted to professional use .

- Propyltriacetoxysilane (propylsilanetriol triacetate) : A stabilized derivative of propylsilanetriol, used in industrial applications. Its safety data sheet emphasizes compliance with TSCA and EINECS regulations .

Prop-1-en-1-yl-Substituted Phenolic Compounds

- Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol): Exhibits antidiabetic and anticholinergic properties .

- Anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene) :

Key Research Findings and Limitations

Synthetic Challenges : Silanetriols with unsaturated groups (e.g., propenyl) are likely unstable due to the reactivity of both the Si(OH)₃ core and the alkene moiety, complicating isolation .

Safety Profile : Fluorinated silanetriols demonstrate severe inhalation toxicity, suggesting that (prop-1-en-1-yl)silanetriol may require similar hazard labeling if commercialized .

Functional Group Synergy: In phenolic analogs like isoeugenol, the propenyl group enhances bioactivity by enabling π-π interactions and radical scavenging . This could inspire applications in silicon-based drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.